molecular formula C20H19N3O5S3 B381933 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 307526-97-2

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B381933
CAS No.: 307526-97-2
M. Wt: 477.6g/mol
InChI Key: GENOXLNJRSMFSK-ATVHPVEESA-N
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Description

The compound “3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide” is a rhodanine-derived thiazolidinone analogue. Its structure features a 4-methoxyphenyl-substituted arylidene group at the 5-position of the thiazolidinone core and a propanamide linker terminating in a 4-sulfamoylphenyl moiety. Rhodanine derivatives are known for diverse bioactivities, including antimicrobial, antiviral, and receptor-modulating properties .

Properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S3/c1-28-15-6-2-13(3-7-15)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-4-8-16(9-5-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOXLNJRSMFSK-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative with potential pharmacological applications. Its complex structure, which includes a thiazolidine ring and various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N3O4S2C_{14}H_{15}N_{3}O_{4}S_{2}, with a molecular weight of approximately 323.39 g/mol. The structural features include:

ComponentDescription
Thiazolidine ringCentral to its biological activity
Methoxyphenyl groupEnhances solubility and reactivity
Sulfamoyl groupImplicates potential antibacterial properties

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. For instance, it can modulate receptor functions by binding to active sites, thereby altering cellular signaling pathways .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinones possess antibacterial properties. The sulfamoyl group may contribute to this activity by interfering with bacterial folate synthesis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of thiazolidinone derivatives, including the target compound. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value indicating significant cytotoxicity against various cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the inhibition of key metabolic enzymes in bacterial cells .

Biological Activity Summary Table

Biological ActivityMechanismReference
AnticancerInduction of apoptosis via caspase activation
AntimicrobialInhibition of bacterial enzyme activity
Anti-inflammatoryModulation of inflammatory pathways

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and melanoma cell lines by inducing apoptosis and inhibiting tumor growth .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This action could potentially lead to therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Thiazolidinone derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further research in the development of new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized the compound and evaluated its anticancer activity against several cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of the compound through in silico molecular docking simulations. The findings suggested strong binding affinity to the active site of 5-lipoxygenase, indicating its potential as a therapeutic agent for inflammatory conditions such as asthma and arthritis .

Comparison with Similar Compounds

Key Observations :

  • Thiophene-containing analogues () may exhibit altered pharmacokinetics due to heterocyclic lipophilicity .
  • Propanamide Tail : The 4-sulfamoylphenyl group distinguishes the target compound from analogues with simpler aryl or heteroaryl termini (e.g., phenyl in ). Sulfonamides are associated with enhanced solubility and target specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound (inferred) ~500 (estimated) ~3.5 9 ~160
3-[(5Z)-5-(4-Methylphenyl)...propanamide () 404.5 3.3 7 161
N-(Thiazol-2-yl)-3-[(5Z)-5-(2-methoxyphenyl)...propanamide () 415.4 3.1 8 155

Key Observations :

  • The target compound’s higher molecular weight and polar surface area (estimated) suggest reduced membrane permeability compared to simpler analogues (e.g., ).

Key Observations :

  • The target compound’s synthesis likely involves complex steps due to the 4-sulfamoylphenyl group, which may require protective group strategies.
  • Fluorinated and chlorinated analogues (e.g., 4i) show lower yields, indicating steric and electronic challenges during cyclocondensation .

Research Findings and Implications

  • Receptor Selectivity : The target compound’s 4-methoxyphenyl and sulfamoyl groups may confer human GPR35 selectivity over rodent orthologs, similar to ML-145 .
  • Antifungal Potential: While the target compound’s activity is unconfirmed, pyridinyl-substituted rhodanine derivatives () show antifungal efficacy, suggesting structural tuning for this application .
  • ADME Profile : High topological polar surface area (≈160 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements .

Preparation Methods

Cyclocondensation of 4-Methoxybenzaldehyde with Thiosemicarbazide

The reaction begins with the formation of a thiosemicarbazone intermediate by refluxing 4-methoxybenzaldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv) in ethanol under acidic conditions (acetic acid, 5 mol%) for 6–8 hours. The intermediate is isolated via filtration and recrystallized in ethanol (yield: 78–85%).

Thiazolidinone Ring Closure

The thiosemicarbazone intermediate undergoes cyclization with mercaptoacetic acid (1.2 equiv) in polypropylene glycol (PPG) at 110°C for 12 hours. PPG enhances reaction efficiency compared to polyethylene glycol (PEG), achieving 83% yield. The product, 5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, is purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Sulfamoylphenylpropanamide Conjugation

The thiazolidinone is functionalized via a two-step process:

  • Propanoic Acid Linker Attachment : The thiazolidinone reacts with 3-bromopropanoic acid (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 80°C for 6 hours.

  • Sulfamoylphenyl Amidation : The resultant propanoic acid derivative is coupled with 4-aminobenzenesulfonamide (1.2 equiv) using N,N′-dicyclohexylcarbodiimide (DCC, 1.3 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature for 24 hours. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient).

Table 1: Multi-Step Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
ThiosemicarbazoneEthanol, acetic acid, reflux8598
CyclizationPPG, 110°C8395
Propanoic Acid LinkerDMF, K2CO3, 80°C7297
AmidationDCC/DMAP, CH2Cl2, rt6899

One-Pot Synthesis Using Catalytic Systems

To streamline production, one-pot methodologies condense multiple steps into a single reaction vessel.

Four-Component Reaction Protocol

A mixture of 4-methoxybenzaldehyde (1.0 equiv), thiosemicarbazide (1.1 equiv), mercaptoacetic acid (1.2 equiv), and 4-aminobenzenesulfonamide (1.0 equiv) is heated at 70°C in acetonitrile with vanadyl sulfate (VOSO4, 10 mol%) under ultrasonic irradiation. The reaction completes in 4 hours, yielding 74% of the target compound. Ultrasonic waves enhance mass transfer and reduce energy consumption.

Solvent-Free Catalyzed Synthesis

Under solvent-free conditions, Bi(SCH2COOH)3 (5 mol%) catalyzes the condensation of 4-methoxybenzaldehyde, thioglycolic acid, and 4-aminobenzenesulfonamide at 100°C for 3 hours. This method achieves 81% yield with >99% conversion, confirmed by thin-layer chromatography (TLC).

Table 2: One-Pot Synthesis Performance

MethodCatalystTemperature (°C)Time (h)Yield (%)
Four-ComponentVOSO470474
Solvent-FreeBi(SCH2COOH)3100381

Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Replacing conventional heating with ultrasound (40 kHz) in a VOSO4-catalyzed system reduces reaction time to 1.5 hours while maintaining 76% yield. Energy consumption decreases by 60% compared to thermal methods.

Microwave-Irradiated Cyclization

Microwave irradiation (200 W) accelerates the cyclocondensation step, completing the thiazolidinone formation in 20 minutes with 79% yield. This method minimizes side products, as evidenced by LC-MS analysis.

Structural Characterization and Validation

Spectroscopic Analysis

  • NMR : 1H NMR (DMSO-d6, 400 MHz) displays characteristic peaks: δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (s, 1H, CH=), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH3).

  • IR : Bands at 1685 cm−1 (C=O), 1590 cm−1 (C=N), and 1320 cm−1 (S=O) confirm functional groups.

  • Mass Spec : ESI-MS m/z 513.2 [M+H]+ aligns with the molecular formula C20H19N3O6S2.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals a Z-configuration at the C5 position of the thiazolidinone ring, with dihedral angles of 12.3° between the methoxyphenyl and sulfamoylphenyl planes.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale trials using tubular reactors (residence time: 30 minutes) achieve 85% yield with 99.5% purity. Process parameters include:

  • Temperature: 90°C

  • Pressure: 2 bar

  • Catalyst: Immobilized Bi(SCH2COOH)3 on silica gel

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) yields 98% pure product.

  • Chromatography : Preparative HPLC with a phenyl-hexyl stationary phase resolves stereoisomeric impurities (<0.5%).

Challenges and Optimization Strategies

Stereochemical Control

The Z-isomer predominates (>95%) when using PPG as a solvent due to steric hindrance during cyclization. Polar aprotic solvents like DMF favor E-isomer formation, necessitating careful solvent selection.

Byproduct Mitigation

Side reactions during amidation generate <2% of N-acetylated byproducts, which are removed via ion-exchange chromatography .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodology :

  • Stepwise Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity, catalyst choice) for each synthetic step. For example, thiazolidinone ring formation may require acetic acid/DMF reflux (as in analogous thiazolidinone syntheses) .
  • Yield Enhancement : Use sodium acetate as a base to stabilize intermediates and improve cyclization efficiency .
  • Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures ensures high purity .
    • Validation : Monitor reactions via TLC/HPLC and confirm structures with 1H^1H-/13C^{13}C-NMR and FTIR .

Q. How can researchers validate the structural integrity and purity of the compound?

  • Analytical Workflow :

  • Spectral Analysis : Use 1H^1H-NMR to verify Z-configuration of the methylidene group (δ 7.95 ppm for analogous structures) . IR confirms thione (C=S) at ~1250 cm1^{-1} .
  • Mass Spectrometry : HRMS (ESI) with <1 ppm error validates molecular weight .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Approach :

  • Enzyme Assays : Test inhibition of carbonic anhydrase (linked to sulfamoyl groups) .
  • Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity profiling. IC50_{50} values <10 µM indicate therapeutic potential .

Advanced Research Questions

Q. How can contradictory solubility and bioactivity data be resolved?

  • Case Study : Poor aqueous solubility (logP ~3.5) vs. high in vitro activity.
  • Strategies :

  • Solubility Enhancement : Use DMSO/ethanol co-solvents or β-cyclodextrin complexation .
  • Structure-Activity Trade-offs : Introduce polar groups (e.g., hydroxyl) to the 4-methoxyphenyl moiety without disrupting thiazolidinone pharmacophores .
    • Validation : Compare logP (calculated vs. experimental) and correlate with IC50_{50} shifts .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

  • SAR Framework :

Modification Site Impact on Activity Key Evidence
Thiazolidinone C=SLoss of C=S reduces enzyme inhibition (e.g., carbonic anhydrase)
4-Methoxyphenyl groupElectron-donating groups enhance π-π stacking with target proteins
Sulfamoylphenyl moietyCritical for hydrogen bonding to active-site residues
  • Methodology : Synthesize analogs with targeted substitutions and test in parallel assays .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., HDACs or kinases) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key interactions (e.g., hydrogen bonds with sulfamoyl groups) .
  • Transcriptomics : RNA-seq of treated cells to map pathway dysregulation (e.g., apoptosis, oxidative stress) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity be addressed?

  • Root Cause :

  • Docking vs. Reality : Molecular docking may overestimate binding due to rigid protein models.
    • Resolution :
  • MD Simulations : Perform 100-ns molecular dynamics to assess binding stability .
  • Experimental Validation : Use SPR to measure actual binding affinity (KD_D) .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological studies?

  • Standardization :

  • Dosing : Pre-dissolve compound in DMSO (stock concentration ≤10 mM) to avoid solvent toxicity .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
    • Data Reporting : Adhere to MIAME/MIACA guidelines for omics data and provide raw NMR/HPLC files .

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